2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine
Overview
Description
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the purine ring.
Alkylation: The isopropyl group is introduced at the 9-position through an alkylation reaction.
Benzylation: The 4-methoxybenzyl group is attached to the nitrogen atom at the 6-position using a benzylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom might yield various purine derivatives with different functional groups.
Scientific Research Applications
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine may have several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. The compound might inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives. These unique features could make it a valuable compound for specific research or therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-9-propan-2-ylpurin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSQJKBAMAEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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